

2,2-Diethylhexanoic acid CAS number 4528-37-4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,2-Diethylhexanoic acid**

Cat. No.: **B031113**

[Get Quote](#)

An In-depth Technical Guide to **2,2-Diethylhexanoic Acid** (CAS 4528-37-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,2-diethylhexanoic acid** (CAS 4528-37-4), a branched-chain carboxylic acid. It details the compound's chemical and physical properties, synthesis, and primary industrial applications. This guide also addresses initial, though likely inaccurate, claims of its pharmacological activity and provides available toxicological data for the closely related compound, 2-ethylhexanoic acid, in the absence of specific data for the 2,2-diethyl isomer. Experimental methodologies for its synthesis and potential applications are discussed, and its metabolic fate is explored in the context of branched-chain fatty acids.

Introduction

2,2-Diethylhexanoic acid is a C10 branched-chain carboxylic acid.^[1] Its structure, featuring two ethyl groups on the alpha-carbon, imparts unique physical properties, making it a subject of interest for various industrial applications.^[1] While primarily utilized in the manufacturing of plasticizers and lubricants, some commercial sources have anecdotally and likely incorrectly categorized it as an angiotensin receptor blocker (ARB) with potential applications in oncology. This guide serves to clarify the established scientific data and applications of **2,2-diethylhexanoic acid**, providing a resource for researchers and professionals in chemistry and material science.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2,2-diethylhexanoic acid** is presented in Table 1. This data is essential for its handling, application, and in the design of experimental procedures.

Property	Value	Reference
CAS Number	4528-37-4	[2]
Molecular Formula	C ₁₀ H ₂₀ O ₂	[2]
Molecular Weight	172.26 g/mol	[2]
Appearance	Colorless to pale yellow oily liquid	[1] [3]
Boiling Point	135 °C at 25 Torr	[4]
Density	0.914 ± 0.06 g/cm ³ (Predicted)	[4]
pKa	4.86 ± 0.45 (Predicted)	[4]
Solubility	Slightly soluble in chloroform and methanol; limited solubility in water.	[1] [4]
IUPAC Name	2,2-diethylhexanoic acid	[2]
Synonyms	α,α-Diethylcaproic acid, Diethylhexanoic acid	[3]

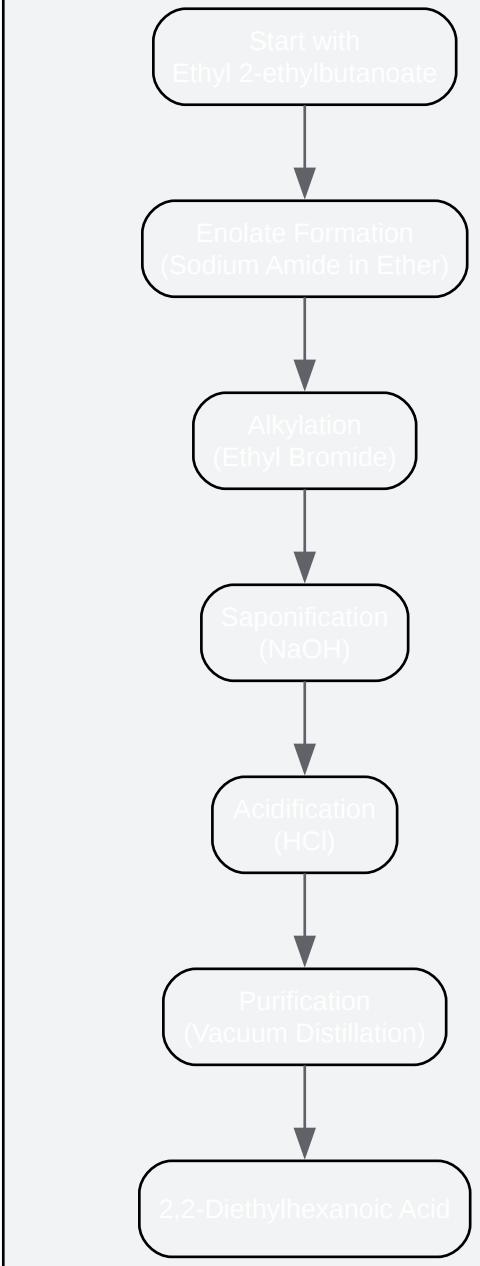
Synthesis

The synthesis of **2,2-diethylhexanoic acid** was notably described by Hauser and Chambers in 1956. The method involves the alkylation of a tertiary ester of a dialkylacetic acid using alkali amides. A generalized workflow for this synthesis is depicted below.

Experimental Protocol: Synthesis of 2,2-Diethylhexanoic Acid

The following is a generalized protocol based on the alkylation of esters.

Materials:


- An appropriate ester of a dialkylacetic acid (e.g., ethyl 2-ethylbutanoate)
- Alkali amide (e.g., sodium amide)
- Alkylating agent (e.g., ethyl bromide)
- Anhydrous ether
- Hydrochloric acid
- Sodium hydroxide
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- A solution of the ester in anhydrous ether is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.
- The alkali amide is added portion-wise to the stirred solution under an inert atmosphere.
- The mixture is refluxed to facilitate the formation of the enolate.
- The alkylating agent is then added dropwise to the reaction mixture.
- After the addition is complete, the mixture is refluxed for several hours to ensure complete reaction.
- The reaction mixture is cooled and then quenched with water.
- The ether layer is separated, and the aqueous layer is extracted with ether.
- The combined ether extracts are washed with water and dried over an anhydrous drying agent.

- The ether is removed by distillation.
- The resulting ester is then saponified by refluxing with an excess of alcoholic sodium hydroxide.
- The alcohol is removed by distillation, and the residue is dissolved in water.
- The aqueous solution is extracted with ether to remove any unsaponified material.
- The aqueous solution is then acidified with hydrochloric acid to precipitate the carboxylic acid.
- The crude acid is extracted with ether, the ether extract is dried, and the solvent is evaporated.
- The final product is purified by vacuum distillation.

Synthesis of 2,2-Diethylhexanoic Acid

[Click to download full resolution via product page](#)

Synthesis workflow for **2,2-diethylhexanoic acid**.

Applications

The primary industrial applications of **2,2-diethylhexanoic acid** are as a precursor in the synthesis of plasticizers and as a component in lubricant formulations.

Plasticizers

Esters derived from **2,2-diethylhexanoic acid** can be used as plasticizers for polymers like polyvinyl chloride (PVC).^[1] These plasticizers improve the flexibility and durability of the material.

Experimental Protocol: Evaluation of Plasticizer Performance in PVC

This protocol provides a general method for evaluating the effectiveness of a plasticizer in a PVC formulation.

Materials:

- PVC resin
- **2,2-Diethylhexanoic acid** ester (plasticizer)
- Thermal stabilizer (e.g., a tin or mixed metal stabilizer)
- Lubricant (e.g., stearic acid)
- Processing aid (e.g., acrylic polymer)

Procedure:

- Compounding: The PVC resin, plasticizer, thermal stabilizer, lubricant, and processing aid are dry-blended in a high-speed mixer.
- Milling: The blend is then processed on a two-roll mill at a temperature suitable for PVC (e.g., 160-180 °C) to form a homogenous sheet.
- Molding: The milled sheet is compression molded into plaques of a specified thickness at a controlled temperature and pressure.

- Testing: The molded plaques are then subjected to a series of tests to evaluate the plasticizer's performance, including:
 - Mechanical Properties (ASTM D638): Tensile strength, elongation at break, and modulus of elasticity are measured to assess the flexibility and strength of the plasticized PVC.
 - Hardness (ASTM D2240): Shore hardness is measured to determine the softness of the material.
 - Migration Resistance (ASTM D1203): The loss of plasticizer from the PVC is measured after exposure to various conditions (e.g., heat, solvents) to assess its permanence.

Lubricants

2,2-Diethylhexanoic acid and its derivatives can be used as additives in lubricant formulations to enhance their properties.[\[1\]](#)

Experimental Protocol: Evaluation of a Lubricant Formulation

The following is a general outline for testing the performance of a lubricant containing a carboxylic acid additive.

Materials:

- Base oil (mineral or synthetic)
- **2,2-Diethylhexanoic acid** (or its ester) as an additive
- Other performance additives (e.g., anti-wear agents, antioxidants, corrosion inhibitors)

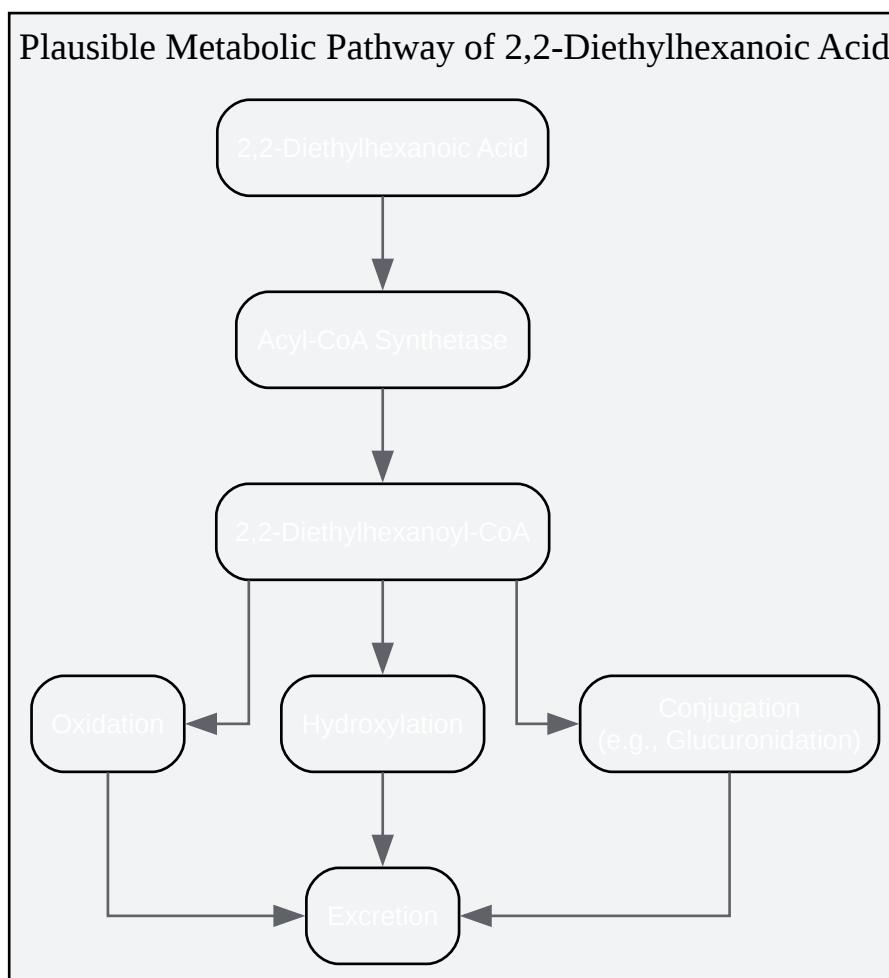
Procedure:

- Blending: The base oil and all additives are blended at a specified temperature to ensure a homogenous mixture.
- Performance Testing: The formulated lubricant is then subjected to a battery of standardized tests, which may include:

- Viscosity (ASTM D445): Kinematic viscosity is measured at different temperatures to determine the oil's flow characteristics.[5]
- Wear and Friction Control (ASTM D5182 or D4998): Tests are conducted to evaluate the lubricant's ability to protect against wear and reduce friction under load.[5]
- Oxidation Resistance (ASTM D943): The lubricant's resistance to degradation at high temperatures in the presence of oxygen is assessed.[5]
- Corrosion Inhibition (ASTM D665): The ability of the lubricant to prevent rust and corrosion of metal surfaces is tested.

Toxicology

Specific toxicological data for **2,2-diethylhexanoic acid** (CAS 4528-37-4) is not readily available in the public domain. However, data for the structurally similar compound 2-ethylhexanoic acid (CAS 149-57-5) can provide an indication of its potential toxicological profile. It is crucial to note that this data is for a related, but different, compound.


Table 2: Toxicological Data for 2-Ethylhexanoic Acid (CAS 149-57-5)

Test	Species	Route	Value
Acute Oral Toxicity (LD50)	Rat	Oral	>2000 mg/kg
Acute Dermal Toxicity (LD50)	Rat	Dermal	>2000 mg/kg
Acute Inhalation Toxicity (LC50)	Rat	Inhalation	>2356 mg/m ³ (6 hours)
Reproductive/Developmental Toxicity	Rat	Oral	Classified as a Category 3 reproductive toxin (possible risk of harm to the unborn child)

Metabolism

The metabolic pathway of **2,2-diethylhexanoic acid** has not been specifically elucidated.

However, based on the metabolism of other branched-chain fatty acids, a plausible metabolic pathway can be proposed. Carboxylic acids are typically activated to their coenzyme A (CoA) thioesters, after which they can undergo various metabolic transformations, including beta-oxidation. The presence of the gem-diethyl group at the alpha-position would likely influence the metabolic route.

[Click to download full resolution via product page](#)

A plausible metabolic pathway for **2,2-diethylhexanoic acid**.

Conclusion

2,2-Diethylhexanoic acid is a branched-chain carboxylic acid with established applications in the polymer and lubricant industries. Its synthesis and physical properties are well-documented. While initial claims of its pharmacological activity as an angiotensin receptor blocker are not supported by scientific evidence, the general class of branched-chain fatty acids has known biological activities. Due to a lack of specific toxicological data, caution should be exercised, and data from the related compound 2-ethylhexanoic acid may be used for preliminary assessment. Further research is warranted to fully characterize the toxicological and metabolic profile of **2,2-diethylhexanoic acid** and to explore its potential in other applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 4528-37-4: 2,2-diethylhexanoic acid | CymitQuimica [cymitquimica.com]
- 2. 2,2-Diethylhexanoic acid | C10H20O2 | CID 219314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bocsci.com [bocsci.com]
- 4. diethylhexanoic acid CAS#: 4528-37-4 [chemicalbook.com]
- 5. How to Determine the Quality of a Lubricant Additive [machinerylubrication.com]
- To cite this document: BenchChem. [2,2-Diethylhexanoic acid CAS number 4528-37-4]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b031113#2-2-diethylhexanoic-acid-cas-number-4528-37-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com